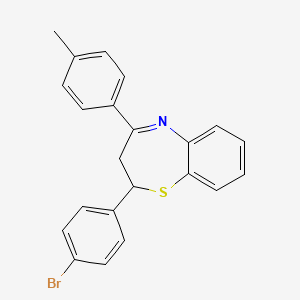

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNS/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(23)13-11-17)25-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTELWESPSVBJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using sulfur and a suitable catalyst to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Bromophenyl Group

The 4-bromophenyl substituent participates in:

-

Nucleophilic Aromatic Substitution (SNAr) : Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under Pd catalysis.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives (e.g., replacing Br with aryl/heteroaryl groups) .

Benzothiazepine Core

-

Oxidation : The sulfur atom in the thiazepine ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

-

Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated π-system .

Methylphenyl Group

-

Oxidation : Methyl group oxidation to carboxylic acid via strong oxidants (e.g., KMnO₄).

-

Electrophilic Substitution : Directed ortho-metallation for introducing halogens or nitro groups.

Acetylation

Reaction with acetyl chloride or acetic anhydride under basic conditions converts the secondary amine in the benzothiazepine core to an acetamide derivative. For example:

Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Toluene | Reflux | 60–75% |

Ring-Opening Reactions

Treatment with strong acids (e.g., HCl) cleaves the thiazepine ring, yielding dithiolane intermediates, which can be further functionalized .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces C-Br bond cleavage, forming debrominated byproducts.

-

Hydrolysis : Stable under acidic conditions but undergoes ring-opening in strongly alkaline media .

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference | Source |

|---|---|---|---|

| 2,4-Diphenyl derivative | No bromine | Lower electrophilicity | |

| 4-NO₂-substituted | Strong electron-withdrawing | Faster SNAr reactions |

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of benzothiazepine exhibit neuroprotective properties. For instance, compounds similar to 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes are crucial in neurodegenerative diseases; thus, their inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease .

Antidepressant Potential

Research has shown that specific derivatives can significantly reduce immobility time in forced swim tests, suggesting potential antidepressant effects. The mechanism appears to involve the modulation of neurotransmitter systems through MAO inhibition . This highlights the compound's potential as a multi-target-directed ligand for treating neurodegenerative diseases complicated by depression.

Anticancer Activity

Some studies have reported that benzothiazepine derivatives possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Neurodegenerative Disease Research

A study focusing on benzothiazole–isoquinoline derivatives found that compounds similar to 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine exhibited significant MAO-B inhibitory activity. Compound 4g from this series was highlighted for its ability to penetrate the blood-brain barrier and showed promise in reducing symptoms associated with neurodegenerative diseases .

Case Study 2: Antidepressant Activity

In a pharmacological evaluation involving forced swim tests, several benzothiazepine derivatives were assessed for their antidepressant-like effects. The study indicated that these compounds could reduce depressive-like behaviors in animal models, supporting their potential as therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Comparisons

Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-bromophenyl group in the target compound enhances electrophilicity and may facilitate halogen bonding in biological systems, a feature absent in analogs with methoxy or methyl groups .

Steric Considerations: The 4-methylphenyl group is less bulky than the 4-isobutylphenyl group in BT18, suggesting the target compound may exhibit different binding modes in hydrophobic enzyme pockets .

Pharmacological Implications :

- Anticancer Activity : Analogs with 4-isobutylphenyl (BT18) or p-tolyl (Compound 2) groups show significant activity against HT-29 and MCF-7 cell lines. The target compound’s bromophenyl group may enhance DNA intercalation or protein binding via halogen interactions .

- Enzyme Inhibition : The dimethoxyphenyl group in Compound 2 contributes to tyrosinase inhibition (IC₅₀ = 1.21 μM). The target compound’s bromophenyl group may similarly modulate enzyme binding but with altered kinetics due to electronic differences .

Physicochemical Properties

- Crystal Packing : Structural analogs (e.g., –9) exhibit dihedral angles between aromatic rings (e.g., 67.4°), influencing solid-state stability and solubility. The target compound’s substituents may lead to distinct packing arrangements .

Biological Activity

The compound 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 364.25 g/mol. The structure features a benzothiazepine core substituted with bromophenyl and methylphenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazepine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy of synthesized benzothiazepine derivatives against several bacterial strains:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine | Moderate | Weak |

| Standard (Ciprofloxacin) | Strong | Strong |

The compound displayed moderate activity against Staphylococcus aureus but weak activity against Escherichia coli, suggesting potential for further optimization to enhance efficacy against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzothiazepines has been extensively studied. In vitro assays demonstrated that 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine exhibited significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison with Standard Drug (Methotrexate) |

|---|---|---|

| Liver Cancer (HepG2) | 3.29 ± 0.15 | Superior (Standard: 4.68 ± 0.17) |

| Prostate Cancer (DU-145) | 15.42 ± 0.16 - 41.34 ± 0.12 | Comparable (Standard: 21.96 ± 0.15) |

The compound's halogenated phenyl substitution was found to enhance its biological activity significantly, indicating a structure-activity relationship that favors electron-withdrawing substituents for better anticancer efficacy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. A study reported that benzothiazepines could inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may modulate inflammatory responses in various conditions .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of benzothiazepine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that while some derivatives were potent against Staphylococcus aureus, others showed limited effectiveness against Escherichia coli .

- Cytotoxicity in Cancer Cells : In a comparative study involving various benzothiazepine derivatives, the compound demonstrated superior cytotoxicity against liver cancer cells compared to standard treatments, highlighting its potential as a lead compound in cancer therapeutics .

Q & A

Basic: What are the established synthetic routes for synthesizing 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves a cyclization reaction between 2-aminothiophenol and α-haloketones (e.g., 4-bromoacetophenone derivatives) under basic conditions (e.g., NaOH or KOH) to form the benzothiazepine core. Subsequent substitution at the 4-position with 4-methylphenyl groups is achieved via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling). Key optimization parameters include:

- Temperature: Controlled heating (80–120°C) to avoid side reactions.

- Catalysts: Use of palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Monitoring: Thin-layer chromatography (TLC) to track intermediate formation .

Table 1: Optimization Parameters for Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20% |

| Base (NaOH) | 1.5–2.0 equivalents | Prevents hydrolysis |

| Reaction Time | 6–8 hours | Maximizes conversion |

Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Answer:

A multi-technique approach is critical:

- FTIR: Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=S at ~1250 cm⁻¹).

- ¹H/¹³C NMR: Assigns proton environments (e.g., diastereotopic protons in the dihydro ring) and confirms substituent positions.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 410–415).

- X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., chair conformation of the dihydro ring) .

Advanced: How can computational docking studies predict the biological targets of this benzothiazepine derivative?

Answer:

- Software: Tools like V-Life MDS 4.3 or AutoDock Vina simulate ligand-receptor interactions.

- Protocol:

- Target Selection: Prioritize receptors linked to benzothiazepine bioactivity (e.g., EGFR tyrosine kinase, GABA receptors).

- Ligand Preparation: Optimize the compound’s 3D structure using density functional theory (DFT).

- Docking Validation: Compare binding poses with known inhibitors (e.g., Gefitinib for EGFR).

- Output Metrics: Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity), hydrogen bonding, and hydrophobic interactions .

Advanced: How can researchers address discrepancies in biological activity data across studies of similar benzothiazepines?

Answer:

Contradictions often arise due to:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Compound Purity: HPLC purity ≥95% minimizes off-target effects.

- Stereochemical Factors: Enantiomers may exhibit divergent activities (e.g., R- vs. S-configuration).

- Data Normalization: Use standardized positive controls (e.g., Doxorubicin for cytotoxicity assays) to calibrate results .

Advanced: What strategies determine the stereochemical configuration and its impact on biological activity?

Answer:

- X-ray Crystallography: Resolves absolute configuration (e.g., R/S assignments) and dihedral angles influencing receptor binding.

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB.

- Biological Testing: Compare enantiomer activities (e.g., IC₅₀ values for kinase inhibition).

Basic: What in vitro assays are recommended for preliminary toxicity assessment?

Answer:

- Acute Toxicity (OECD 423): Administer compound doses (5–300 mg/kg) to rodents, monitoring mortality over 72 hours to estimate LD₅₀.

- Cytotoxicity Screening: Use MTT or SRB assays on HEK-293 or HepG2 cells (IC₅₀ < 50 µM suggests therapeutic potential).

- Genotoxicity: Ames test for mutagenicity .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing pharmacological profiles?

Answer:

- Variable Substituents: Synthesize derivatives with modified bromophenyl/methylphenyl groups.

- Key Tests:

- Lipophilicity (LogP): Correlate with membrane permeability (target LogP ~3–5).

- Bioactivity: Screen against target proteins (e.g., EGFR kinase inhibition assays).

- Computational Modeling: QSAR models predict activity cliffs (e.g., electron-withdrawing groups enhance binding) .

Table 2: SAR Observations for Analogous Compounds

| Substituent | IC₅₀ (EGFR, µM) | LogP |

|---|---|---|

| 4-Bromophenyl | 0.45 | 4.2 |

| 4-Chlorophenyl | 0.78 | 3.9 |

| 4-Methylphenyl | 1.20 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.